

# identifying potential off-target effects of ART0380

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## Compound of Interest

Compound Name: ART0380  
Cat. No.: B12384150

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## Technical Support Center: ART0380

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potent and selective ATR kinase inhibitor, **ART0380** (also known as alnodesertib). The information is designed to help address specific issues that may be encountered during experiments and to clarify the distinction between on-target and potential off-target effects.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ART0380**?

**ART0380** is an orally bioavailable, selective small molecule inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase.<sup>[1][2][3]</sup> ATR is a critical protein kinase in the DNA Damage Response (DDR) pathway, responsible for sensing and signaling replication stress to coordinate cell cycle checkpoints and DNA repair.<sup>[1]</sup> By inhibiting ATR, **ART0380** prevents the repair of DNA damage, which is particularly effective in cancer cells that have high levels of endogenous replication stress or defects in other DDR pathways (e.g., ATM deficiency), leading to selective cancer cell death.<sup>[3][4]</sup>

Q2: What are the known or expected side effects of **ART0380**, and are they on-target or off-target?

Clinical studies have shown that **ART0380** has a favorable safety profile and is generally well-tolerated.[4] The most commonly reported treatment-related adverse events are considered on-target effects, stemming directly from the inhibition of ATR kinase, which is essential for the viability of highly replicating cells, including hematopoietic progenitors.[5]

These predictable, manageable, and reversible toxicities include:

- Anemia[6]
- Neutropenia[7]
- Fatigue[7]
- Diarrhea[7]

Phase 1 studies have reported no evidence of off-target toxicity.[6] Pharmacodynamic studies have shown that **ART0380** induces DNA damage markers ( $\gamma$ H2AX) in circulating tumor cells but not in normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for tumor tissue in a clinical setting.[6][8]

Q3: How can I experimentally distinguish between on-target and off-target effects of **ART0380** in my cellular models?

Distinguishing between on-target and off-target effects is a critical step in validating experimental findings. A multi-pronged approach is recommended:

- Use a Secondary Inhibitor: Employ a structurally different ATR inhibitor. If the observed phenotype is replicated, it is more likely to be an on-target effect.
- Rescue Experiments: Attempt to rescue the on-target effect by introducing a drug-resistant mutant of ATR. This should reverse the on-target effects but not those caused by off-target interactions.[9]
- Dose-Response Analysis: Correlate the concentration of **ART0380** required to induce the phenotype with its known IC<sub>50</sub> for ATR inhibition. A significant discrepancy may suggest an off-target effect.

- Knockdown/Knockout Models: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to deplete ATR and compare the resulting phenotype to that observed with **ART0380** treatment.

## Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
High levels of cytotoxicity in non-cancerous cell lines at expected effective concentrations.	1. On-Target Toxicity: Some normal, highly proliferative cells can be sensitive to ATR inhibition. 2. Potential Off-Target Effect: The cell line may express a protein that is an unintended target of ART0380.	1. Review the proliferation rate of your control cell line. 2. Perform a kinome selectivity screen to identify potential off-target kinases (See Protocol 1). 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your specific cell line (See Protocol 2).
Experimental phenotype (e.g., changes in gene expression, cell morphology) is inconsistent with the known functions of ATR.	1. Off-Target Activity: ART0380 may be modulating a different signaling pathway. 2. Context-Specific Biology: The role of ATR in your specific experimental model may have uncharacterized functions.	1. Validate that the phenotype is not present when using a structurally distinct ATR inhibitor. 2. Use proteomic or transcriptomic approaches to identify affected pathways. 3. Perform rescue experiments or use ATR knockout models to confirm the phenotype is independent of ATR inhibition.
Variable or poor response in ATM-deficient cancer cell lines.	1. Compound Inactivity: Issues with compound solubility or stability in media. 2. Cellular Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to ATR inhibition. 3. Incorrect Dosing: Insufficient concentration or duration of exposure.	1. Confirm the solubility and stability of ART0380 in your experimental conditions. 2. Verify target engagement by measuring phosphorylation of CHK1 (a direct ATR substrate). 3. Test a range of concentrations and time points.

## Data Presentation

### Table 1: Summary of Common Treatment-Related Adverse Events (Likely On-Target Effects)

The following table summarizes adverse events observed in clinical trials of **ART0380** in combination with low-dose irinotecan. These are primarily considered on-target effects related to the mechanism of ATR inhibition.

Adverse Event	Frequency	Common Grade	Likely Mechanism
Neutropenia	53%	Grade $\geq 3$ common	On-target effect on hematopoietic progenitor cells.
Anemia	41%	Predictable, manageable, and reversible	On-target effect on erythroblast precursors. <a href="#">[5]</a> <a href="#">[7]</a>
Fatigue	33%	Mostly low grade	Multifactorial, potentially related to on-target effects.
Diarrhea	31%	Mostly low grade	May be related to on-target effects on gut epithelium.

Data derived from a Phase 1/2a clinical trial report (NCT04657068).[\[7\]](#)

### Table 2: Example Kinase Selectivity Profile for a Hypothetical Kinase Inhibitor

While the specific kinome-wide selectivity data for **ART0380** is not publicly available, it is described as a "highly selective" inhibitor.[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#) The table below is a representative example of how such data is typically presented for a kinase inhibitor. A highly selective compound would show a very low IC<sub>50</sub> or K<sub>d</sub> for its intended target (e.g., ATR) and significantly higher values for all other kinases.

Kinase Target	IC50 (nM)	% Inhibition @ 1 $\mu$ M	Selectivity Score (S10)	Interpretation
ATR (Target)	5	99%	N/A	High on-target potency.
ATM	>10,000	<10%	0.01	Very low activity against related kinase ATM.
DNA-PK	>10,000	<10%	0.01	Very low activity against related kinase DNA-PK.
mTOR	8,500	15%	0.02	Minimal off-target activity.
PI3K $\alpha$	>10,000	<5%	<0.01	No significant off-target activity.
CDK2	>10,000	<5%	<0.01	No significant off-target activity.

This is an illustrative table. The Selectivity Score (S10) is a method to quantify selectivity, calculated as the number of off-target kinases with inhibition >90% at a given concentration, divided by the total number of kinases tested.

## Experimental Protocols

### Protocol 1: Assessing Off-Target Effects via Kinome Profiling

This protocol provides a general methodology for determining the selectivity of a kinase inhibitor like **ART0380** against a broad panel of human kinases.[\[9\]](#)[\[12\]](#)

Objective: To identify unintended kinase targets of **ART0380**.

Methodology:

- **Compound Preparation:** Prepare a high-concentration stock of **ART0380** (e.g., 10 mM in DMSO). For the screen, use a concentration at least 100-fold higher than its ATR IC<sub>50</sub> (e.g., 1  $\mu$ M) to detect even weak off-target binding.
- **Kinase Panel Selection:** Engage a commercial service (e.g., Eurofins, Reaction Biology) that offers a comprehensive kinase panel screen (e.g., the 468-kinase scanCONTROL panel).
- **Assay Format:** The service will typically perform competition binding assays (e.g., KiNativ) or enzymatic activity assays. In a binding assay, **ART0380** competes with a broad-spectrum labeled ligand for binding to each kinase in the panel.
- **Data Acquisition:** The primary readout is typically "% Inhibition" or "% of Control" at the tested concentration.
- **Data Analysis:**
  - Identify any kinases that show significant inhibition (e.g., >70%).
  - For these "hits," perform follow-up dose-response experiments to determine the IC<sub>50</sub> value for each potential off-target.
  - Calculate selectivity scores to quantify the inhibitor's specificity. A highly selective inhibitor will have a low number of off-target hits.

## Protocol 2: Confirming Cellular Target Engagement with a Cellular Thermal Shift Assay (CETSA)

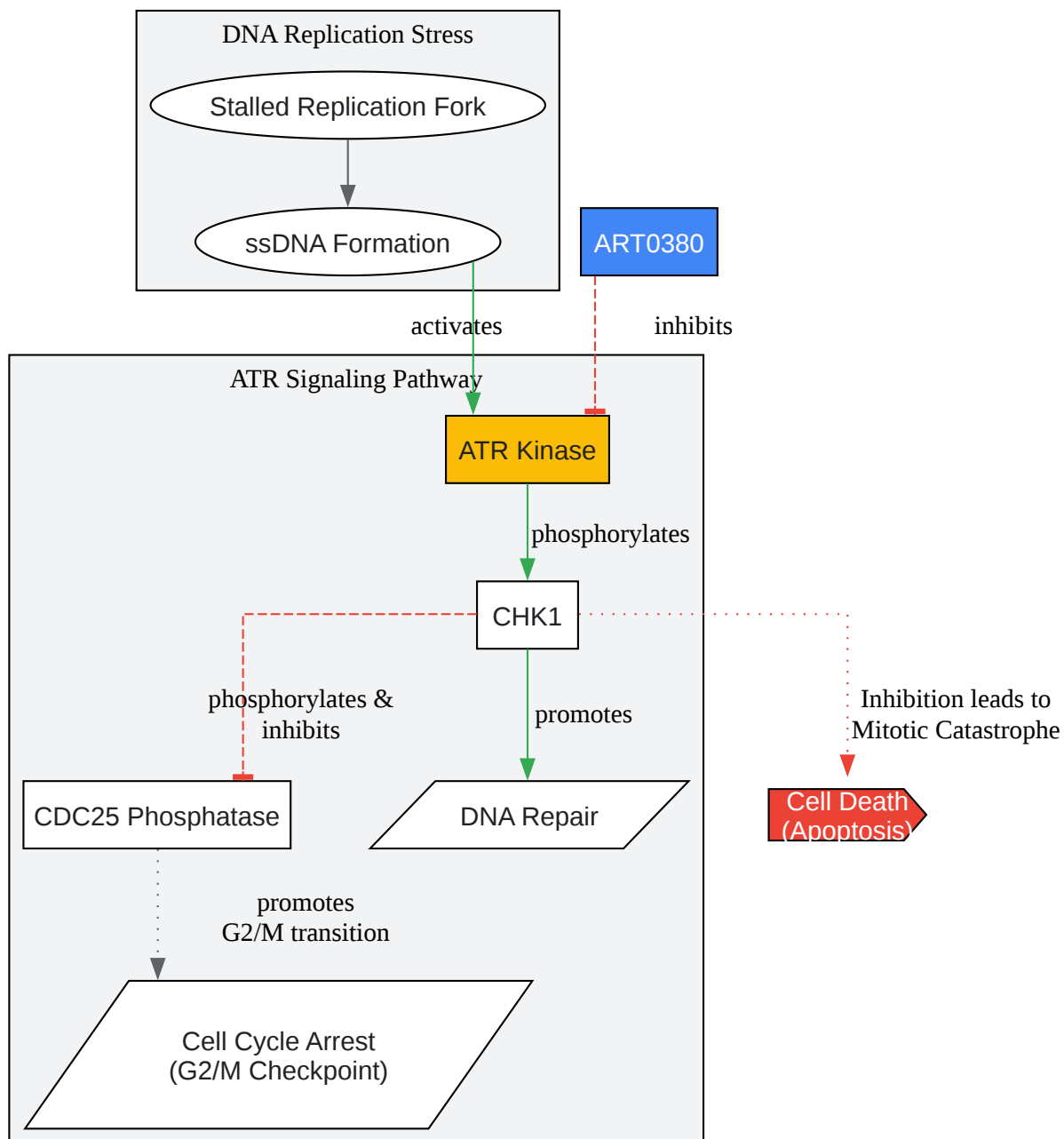
CETSA is a powerful biophysical technique to verify that a drug binds to its intended target within the complex environment of a cell.<sup>[13][14][15]</sup> It can also be coupled with mass spectrometry to identify off-targets in an unbiased manner.<sup>[16]</sup>

**Objective:** To confirm that **ART0380** physically binds to ATR in intact cells and to assess its relative binding affinity.

**Methodology:**

- Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or a range of **ART0380** concentrations (e.g., 0.1  $\mu$ M to 30  $\mu$ M) for 1-3 hours at 37°C.
- Heat Challenge:
  - Aliquot the cell suspensions from each treatment group into PCR tubes.
  - Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. One aliquot per treatment group should be kept at room temperature as a non-heated control.
- Cell Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 25°C).
- Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Protein Quantification and Analysis:
  - Carefully collect the supernatant (soluble fraction).
  - Analyze the amount of soluble ATR remaining at each temperature using Western blotting with an anti-ATR antibody.
- Data Analysis:
  - Quantify the band intensities from the Western blot.
  - Plot the percentage of soluble ATR relative to the non-heated control against the temperature for each **ART0380** concentration.
  - A positive result is a "thermal shift," where **ART0380**-treated samples show a higher amount of soluble ATR at elevated temperatures compared to the vehicle control, indicating that drug binding stabilized the protein.

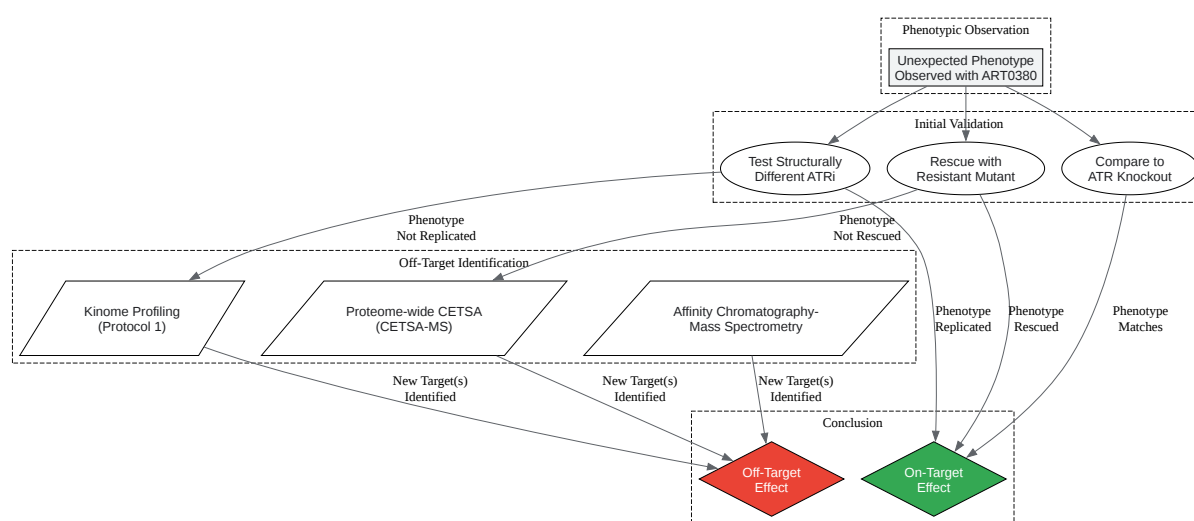
## Visualizations



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Caption: ATR signaling pathway in response to replication stress and its inhibition by **ART0380**.





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## References

- 1. Facebook [cancer.gov]
- 2. Artios Pharma Announces the Start of First Clinical Study with the Dosing of its ATR Inhibitor, ART0380, to Patients - M Ventures [m-ventures.com]
- 3. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 4. oncozine.com [oncozine.com]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. artios.com [artios.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
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